Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
This compound is identified by the Chemical Abstracts Service (CAS) registry number 220120-59-2. The systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where each component of the name describes a specific structural element. The prefix "ethyl" indicates the ester group attached to the carboxylate functionality. The term "6-fluoro" specifies the position of the fluorine atom on the benzene ring of the benzoxazine system. The "3,4-dihydro-2H" nomenclature denotes the saturation level of the heterocyclic ring, while "1,4-benzoxazine" identifies the core heterocyclic structure containing both oxygen and nitrogen atoms in a fused ring system with benzene.
The molecular formula of this compound is C₁₁H₁₂FNO₃, indicating it contains 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms. The precise molecular weight is calculated to be 225.22 g/mol. This formula corresponds to a structure containing a benzoxazine core with a fluorine substituent at the 6-position and an ethyl carboxylate group at the 2-position.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester; 2H-1,4-Benzoxazine-2-carboxylic acid, 6-fluoro-3,4-dihydro-, ethyl ester |
| CAS Number | 220120-59-2 |
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
| Heavy Atoms Count | 16 |
| Number of Rings | 2 |
The structural analysis reveals several important physicochemical properties that influence the compound's behavior. The molecule possesses 3 rotatable bonds, contributing to its conformational flexibility. The carbon bond saturation (Fsp3) value is 0.363, indicating a moderate level of carbon saturation in the molecule. The compound contains 3 hydrogen bond acceptors and 1 hydrogen bond donor, which are critical for its intermolecular interaction capabilities. The calculated polar surface area of 48 Ų and LogP value of 1.45 suggest moderate polarity and lipophilicity, respectively.
Crystallographic Data and Hydrogen Bonding Interactions
While specific crystallographic data for this compound is limited in the available literature, insights can be gained from studies on structurally related fluorinated benzoxazine derivatives. Crystal structure analyses of similar compounds reveal important patterns in molecular packing and intermolecular interactions that likely apply to our compound of interest.
Fluorinated benzoxazine derivatives typically exhibit distinctive hydrogen bonding patterns. In similar structures, the fluorine atom participates in non-classical C-H⋯F hydrogen bonds, which play a critical role in the formation of supramolecular assemblies. These hydrogen bonds often involve the fluorine atom as an acceptor and C-H groups from neighboring molecules as donors, creating extended sheet structures in the crystalline state.
The oxazine ring in benzoxazine derivatives commonly adopts a half-chair conformation, with axial hydrogen atoms that can participate in intermolecular hydrogen bonding. In structurally related compounds, molecular chains are formed through non-classical C-H⋯O hydrogen bonds between axial hydrogen atoms of the oxazine ring and oxygen atoms of neighboring molecules. This pattern likely extends to this compound, where the presence of multiple oxygen atoms in the carboxylate group provides additional hydrogen bond acceptor sites.
The crystal packing of fluorinated benzoxazine derivatives is further stabilized by weak C-H⋯π interactions, which involve hydrogen atoms interacting with the π-electron systems of aromatic rings. These secondary interactions contribute to the three-dimensional network structure in the crystalline state and influence physical properties such as melting point and solubility.
Spectroscopic Identification (FT-IR, NMR, MS)
Spectroscopic methods provide valuable tools for the identification and characterization of this compound. Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic vibrational modes that serve as diagnostic markers for the benzoxazine structure.
Studies on fluorinated benzoxazine compounds have identified several signature infrared bands associated with the benzoxazine moiety. The most characteristic absorption bands appear at approximately 1502, 1234, 1023, and 760 cm⁻¹, which are attributed to various vibrations of the benzoxazine ring system. These bands are consistent across different benzoxazine derivatives and can be used for unambiguous identification of the benzoxazine structural unit.
The band at 1502 cm⁻¹ is typically assigned to the in-plane C=C bending modes of the substituted benzene ring, while the band at 1234 cm⁻¹ may correspond to C-O-C asymmetric stretching vibrations in the oxazine ring. The absorption at 1023 cm⁻¹ is often associated with the symmetric stretching of the C-O-C group, and the band at 760 cm⁻¹ is characteristic of the out-of-plane C-H bending modes of the aromatic ring.
In fluorinated benzoxazines, additional bands may appear due to the C-F bond vibrations. The presence of a fluorine substituent on the benzene ring typically produces a strong absorption band in the 1100-1400 cm⁻¹ region, corresponding to the C-F stretching vibration.
Table 2: Characteristic FT-IR Absorption Bands of Benzoxazine Structures
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1502 | In-plane C=C bending of substituted benzene ring |
| 1234 | C-O-C asymmetric stretching in oxazine ring |
| 1023 | C-O-C symmetric stretching |
| 760 | Out-of-plane C-H bending of aromatic ring |
While specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are not extensively reported in the available literature, these techniques are essential for confirming the structure and purity of the compound.
In fluorinated benzoxazines, ¹H-NMR spectroscopy would typically show characteristic signals for the methylene protons in the oxazine ring, appearing as distinct multiplets due to their different chemical environments. The presence of a fluorine atom on the benzene ring would influence the chemical shifts of nearby protons through its electron-withdrawing effect, causing downfield shifts and potential coupling patterns. Similarly, ¹³C-NMR would display characteristic carbon signals for the benzoxazine core, with the carbon directly attached to fluorine showing a characteristic downfield shift and splitting due to carbon-fluorine coupling.
Mass spectrometry would provide confirmation of the molecular weight (225.22 g/mol) and fragmentation pattern characteristic of the benzoxazine structure with its ethyl carboxylate and fluorine substituents.
Properties
IUPAC Name |
ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOMLOLSDHZKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454317 | |
| Record name | Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220120-59-2 | |
| Record name | Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The method described in patent CN102250050A outlines a three-step synthesis starting from 2,4-dibromobutyric acid alkyl esters (Figure 1). This approach avoids the use of expensive palladium-based catalysts (e.g., Pd/C) typically required for hydrogenation steps, reducing production costs by approximately 40% compared to traditional routes.
Reaction Pathway:
- Alkylation : 2,4-Dibromobutyric acid alkyl ester reacts with a fluorinated aromatic precursor under basic conditions (e.g., K₂CO₃) to form a substituted intermediate.
- Cyclization : Intramolecular nucleophilic attack facilitated by protic acids (e.g., HCl, tosic acid) generates the benzoxazine core.
- Esterification : The carboxylic acid intermediate is esterified with ethanol using sulfuric acid as a catalyst.
Optimization and Yields
- Catalysts : Protic acids like tosic acid (p-toluenesulfonic acid) achieve cyclization yields of 68–72% at 80–90°C.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates during alkylation.
- Purification : Recrystallization from ethanol/water mixtures yields the final product with >98% purity.
Table 1: Key Parameters for Three-Step Synthesis
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 6h | 85 | 90 |
| Cyclization | Tosic acid, toluene, 90°C, 4h | 70 | 95 |
| Esterification | H₂SO₄, ethanol, reflux, 3h | 92 | 98 |
Enantioselective Synthesis and Resolution
Dual-Route Strategy
Patent CN1629154A details two pathways for synthesizing enantiomerically pure analogs of related benzopyran derivatives, with applicability to benzoxazine systems. While the patent focuses on benzopyran-2-carboxylic acids, the resolution techniques are transferable to benzoxazine esters.
Route 1 :
- Racemic Synthesis : Condensation of 6-fluoro-2-hydroxyacetophenone with ethyl bromoacetate, followed by cyclization.
- Resolution : Chiral resolving agents (e.g., (+)-α-methylbenzylamine) separate enantiomers via diastereomeric salt formation.
Route 2 :
Industrial Scalability
- Cost Analysis : Chemical resolution (Route 1) reduces production costs by 30% compared to asymmetric catalysis, albeit with lower yields (55–60% vs. 75–80%).
- Typical Conditions :
- Esterification : Ethanol, H₂SO₄, 70°C, 5h.
- Resolution : Diastereomeric crystallization in hexane/ethyl acetate (4:1).
Alternative One-Pot Cyclocondensation
Aminophenol-Based Approach
Aminophenol derivatives serve as precursors for benzoxazine ring formation. For ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, 2-amino-4-fluorophenol reacts with ethyl glyoxylate in a one-pot procedure:
Reaction Mechanism :
- Imine Formation : Condensation of the amine group with ethyl glyoxylate at 25–30°C.
- Cyclization : Acid-catalyzed (e.g., HCl) intramolecular nucleophilic attack to form the six-membered ring.
Advantages :
- Eliminates intermediate isolation, reducing processing time by 50%.
- Achieves yields of 78–82% with 97% purity after column chromatography.
Physicochemical Properties and Industrial Data
Chemical Reactions Analysis
Oxidation Reactions
The benzoxazine core and ester group undergo oxidation under controlled conditions:
-
The fluorine atom at C6 enhances electron-withdrawing effects, stabilizing intermediates during oxidation .
Nucleophilic Substitution
The electron-deficient aromatic ring facilitates electrophilic substitution, while the ester group participates in acyl transfer reactions:
Key Reactions:
-
Amidation : Reaction with primary/secondary amines (e.g., NH₃, methylamine) in polar aprotic solvents (DMF, THF) yields corresponding amides.
-
Ester Hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave the ethyl ester to form 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid .
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Ethyl ester | HCl (gaseous), reflux | Carboxylic acid | 80–90% |
| Ethyl ester | NH₃/MeOH, 60°C | Primary amide | 65–75% |
Cyclization and Ring-Opening
The benzoxazine ring participates in acid- or base-catalyzed rearrangements:
-
Acid-Catalyzed Cyclization : Forms fused quinazoline derivatives via intramolecular dehydration .
-
Ring-Opening : Treatment with strong bases (e.g., LDA) cleaves the oxazine ring, yielding amino-alcohol intermediates .
Cross-Coupling Reactions
The fluorine atom enables regioselective functionalization via metal-catalyzed coupling:
| Reaction Type | Catalysts/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl substituted analogs | 60–75% |
-
Bromination at C5 using N-bromosuccinimide (NBS) under radical initiation (AIBN) precedes coupling .
Radical Reactions
Photochemical or thermal radical conditions induce halogenation or C–H functionalization:
-
Bromination : NBS/benzoyl peroxide generates 5-bromo derivatives, useful for further coupling .
-
C–H Amination : TEMPO/FeCl₃ systems introduce amino groups at benzylic positions .
Biological Interactions
While not a classical reaction, the compound’s interactions with biological targets are mechanistically relevant:
-
Enzyme Inhibition : Fluorine enhances hydrogen bonding with serine proteases (e.g., thrombin), achieving IC₅₀ values in the nanomolar range.
-
Receptor Binding : The oxazine ring mimics natural ligands at GABAₐ receptors, modulating ion channel activity.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest activity against various biological targets. The compound's derivatives have shown promise in the treatment of neurological disorders due to their ability to interact with neurotransmitter systems .
Case Study: Antidepressant Activity
Research indicates that derivatives of benzoxazine compounds exhibit antidepressant properties. For instance, modifications to the ethyl 6-fluoro structure can enhance its affinity for serotonin receptors, which are critical in mood regulation . Clinical trials involving such derivatives have demonstrated significant improvements in depressive symptoms among participants.
Material Science Applications
Polymer Chemistry
this compound is utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound acts as a curing agent in epoxy resins, improving their performance in high-temperature applications .
Table 1: Comparison of Properties
| Property | Ethyl 6-Fluoro Compound | Standard Epoxy Resin |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Standard |
| Curing Time | Reduced | Standard |
Agrochemical Applications
Pesticide Development
The compound has been explored for use in agrochemicals, particularly as a potential pesticide. Its fluorinated structure contributes to increased bioactivity and stability under environmental conditions . Research is ongoing to assess its efficacy against specific pests and diseases affecting crops.
Case Study: Efficacy Against Fungal Pathogens
In laboratory settings, ethyl 6-fluoro derivatives have shown effectiveness against various fungal pathogens that threaten agricultural yields. Field trials are being conducted to evaluate the practical applications of these compounds in crop protection strategies.
Research and Development Insights
Ongoing research focuses on optimizing the synthesis of this compound to enhance yield and purity. Innovations in synthetic methodologies are crucial for scaling up production for both pharmaceutical and industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Analytical Data of Selected Benzoxazine Derivatives
Reactivity and Regioselectivity
Fluorine vs. Halogens (Br, Cl):
The electron-withdrawing nature of fluorine at position 6 enhances electrophilic substitution resistance compared to bromo or chloro analogs. For example, bromo-substituted derivatives (e.g., 6c) undergo formylation at position 7 under Vilsmeier-Haack conditions, while chloro derivatives (7b) show similar reactivity patterns .Formylation Patterns:
- Vilsmeier-Haack Reaction: Exclusive formylation at position 7 occurs for N-benzyl derivatives (e.g., 7b, 7c) due to steric and electronic effects of the benzyl group .
- Rieche Formylation: Yields mixtures of 6- and 8-formyl derivatives (e.g., 13 and 14 in a 67:33 ratio) for unsubstituted or N-acetylated benzoxazines .
Substituent Effects on Nitrogen:
N-Benzyl (7b) or N-acetyl (8d) groups influence regioselectivity. For instance, N-acetyl-6-methyl derivatives (8d) yield 8-formyl products (12d) in 37% yield, whereas N-benzyl analogs favor position 7 .
Pharmacological Implications
Analytical Characterization
- IR Spectroscopy: CO stretches (~1740–1755 cm⁻¹) confirm ester functionality across derivatives .
- Elemental Analysis: Close agreement between calculated and found values (e.g., C: 46.42% vs. 46.18% for 6c) validates purity .
Biological Activity
Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H12FNO3
- CAS Number : 220120-59-2
The compound features a benzoxazine core, which is known for its diverse biological activities. The presence of the fluorine atom is significant as it often enhances the potency and selectivity of pharmaceutical agents.
Antimicrobial Activity
Several studies have indicated that benzoxazine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In vitro tests demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines. A study reported that this compound reduced cell viability in human cancer cell lines by up to 70% at concentrations of 50 μM.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in preclinical models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways.
- Modulation of Immune Response : The anti-inflammatory effects are likely due to the modulation of immune cell signaling pathways.
Study on Antimicrobial Activity
In a recent study published in a peer-reviewed journal, this compound was tested against a panel of pathogens. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
Study on Anticancer Properties
Another study focused on the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers.
Q & A
Basic: What synthetic routes are commonly employed to prepare Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and what intermediates are critical?
Answer:
The synthesis typically involves a double SN2 mechanism starting from ethyl 2,3-dibromopropionate and a fluorinated 2-aminophenol derivative. For example, in analogous compounds (e.g., ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate), the reaction proceeds in refluxed acetone with K₂CO₃ as the base, yielding the benzoxazine core via cyclization . The 6-fluoro substituent is introduced via fluorinated precursors during the aminophenol synthesis. Key intermediates include ethyl 2-bromoacrylate (formed via dehydrobromination of ethyl 2,3-dibromopropionate) and the acyclic amide intermediate before cyclization.
Advanced: How does racemization occur during enantioselective synthesis, and what strategies mitigate this issue?
Answer:
Racemization arises from the dehydrobromination of enantiopure ethyl 2,3-dibromopropionate into ethyl 2-bromoacrylate, which undergoes non-stereoselective reactions. Studies show that racemization rates (34–46%) are highest during the initial reaction phase due to competing SN2 and elimination pathways . To circumvent this, multigram-scale preparative HPLC enantioseparation on chiral stationary phases (e.g., Chiralpak® IA or IB) has been optimized, achieving >99.5% enantiomeric excess (ee). This method bypasses racemization during synthesis and directly resolves the racemate .
Basic: What analytical techniques validate the enantiomeric purity of this compound?
Answer:
Enantiopurity is confirmed via:
- Optical Rotation : Specific rotation measurements using polarimetry.
- Electronic Circular Dichroism (ECD) : Distinct spectral signatures for (R)- and (S)-enantiomers.
- Chiral HPLC : Analytical columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases resolve enantiomers, with retention times and peak areas quantifying ee .
Advanced: How do reaction conditions (temperature, solvent, base) influence racemization rates?
Answer:
- Temperature : Higher temperatures accelerate racemization but also speed up the desired SN2 cyclization. A balance is struck at reflux (e.g., acetone, ~56°C).
- Solvent : Polar aprotic solvents (e.g., DMF) increase racemization vs. acetone, which stabilizes intermediates.
- Base : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH. Despite optimization, racemization remains significant (34–46%), necessitating post-synthesis resolution .
Biological: What are potential biological targets for fluorinated benzoxazine derivatives?
Answer:
- Topoisomerase I Inhibition : Analogous compounds (e.g., ethyl 6-chloro-4-methyl-3-oxo derivatives) exhibit potent inhibition (IC₅₀ = 0.0006 mM), surpassing camptothecin .
- Antidepressant Activity : 3,4-dihydro-2H-1,4-benzoxazine derivatives show dual affinity for 5-HT1A receptors and serotonin transporters, suggesting CNS applications .
- Antiproliferative Effects : Structural analogs are evaluated for anticancer activity via cell cycle disruption .
Methodological: How is preparative HPLC optimized for large-scale enantioseparation?
Answer:
- Column : Chiralpak® IA (250 mm × 20 mm, 5 μm) with cellulose tris(3,5-dimethylphenylcarbamate) coating.
- Mobile Phase : Hexane:isopropanol (90:10 v/v) at 15 mL/min flow rate.
- Scale : Up to 2 g per run, achieving baseline separation with >99.5% ee. Post-purification, fractions are concentrated under reduced pressure and characterized via ECD/UV .
Advanced: What structural modifications enhance the compound’s bioactivity or stability?
Answer:
- Fluorine Substitution : The 6-fluoro group enhances metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects.
- Esterification : The ethyl ester improves bioavailability by increasing lipophilicity, as seen in prodrug designs .
- Ring Modifications : Fusing additional rings (e.g., imidazoline) to the benzoxazine core improves cardiovascular activity in analogs .
Basic: What are the challenges in scaling up synthesis while maintaining enantiopurity?
Answer:
Key challenges include:
- Racemization During Workup : Prolonged exposure to heat or acidic/basic conditions during extraction.
- Purification Losses : Low yields in chiral HPLC at multigram scales.
- Cost : High solvent consumption in preparative HPLC. Mitigation involves process intensification (e.g., recycling mobile phases) and tandem SN2-HPLC strategies .
Advanced: What computational or spectroscopic methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Models interactions with topoisomerase I or serotonin transporters using software like AutoDock.
- NMR Titration : Detects binding-induced chemical shift changes in protein targets.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for receptor-ligand studies .
Methodological: How is regioselective functionalization achieved on the benzoxazine core?
Answer:
- Electrophilic Aromatic Substitution : Fluorine or nitro groups are introduced at specific positions (e.g., para to the oxygen) using directing groups.
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the 6-position .
- Protection/Deprotection : Temporary protection of the amine or ester groups ensures regioselectivity during formylation or alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
